molecular formula C30H20N2O6 B14413798 Bis(4-cyanophenyl) 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate CAS No. 87946-66-5

Bis(4-cyanophenyl) 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate

Cat. No.: B14413798
CAS No.: 87946-66-5
M. Wt: 504.5 g/mol
InChI Key: UDSAAADYGGKHSO-UHFFFAOYSA-N
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Description

Bis(4-cyanophenyl) 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoate is a chemical compound known for its unique structure and properties It is composed of two 4-cyanophenyl groups and a central 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-cyanophenyl) 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoate typically involves the reaction of 4-cyanophenol with 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of Bis(4-cyanophenyl) 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoate may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Bis(4-cyanophenyl) 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Bis(4-cyanophenyl) 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(4-cyanophenyl) 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-cyanophenyl) 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoate is unique due to its specific combination of cyanophenyl and dibenzoate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

87946-66-5

Molecular Formula

C30H20N2O6

Molecular Weight

504.5 g/mol

IUPAC Name

(4-cyanophenyl) 4-[2-[4-(4-cyanophenoxy)carbonylphenoxy]ethoxy]benzoate

InChI

InChI=1S/C30H20N2O6/c31-19-21-1-9-27(10-2-21)37-29(33)23-5-13-25(14-6-23)35-17-18-36-26-15-7-24(8-16-26)30(34)38-28-11-3-22(20-32)4-12-28/h1-16H,17-18H2

InChI Key

UDSAAADYGGKHSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC(=O)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C#N

Origin of Product

United States

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